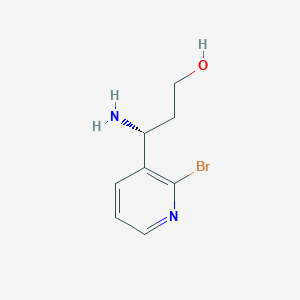
(3R)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a bromine atom and an amino group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-pyridinecarboxaldehyde and ®-3-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, sodium hydride, potassium carbonate
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxo compounds, and reduced forms of the original molecule.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL
- (3R)-3-Amino-3-(2-fluoro(3-pyridyl))propan-1-OL
- (3R)-3-Amino-3-(2-iodo(3-pyridyl))propan-1-OL
Uniqueness
(3R)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H11BrN2O |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-8-6(2-1-4-11-8)7(10)3-5-12/h1-2,4,7,12H,3,5,10H2/t7-/m1/s1 |
Clave InChI |
XZAVSYDYALVBPG-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)Br)[C@@H](CCO)N |
SMILES canónico |
C1=CC(=C(N=C1)Br)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




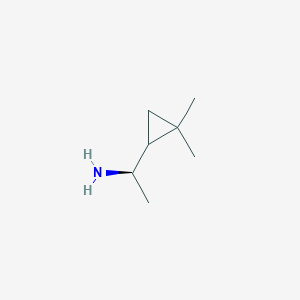
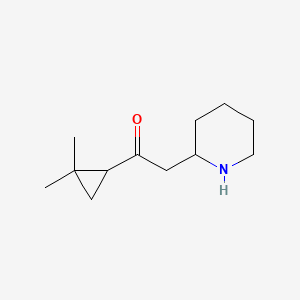


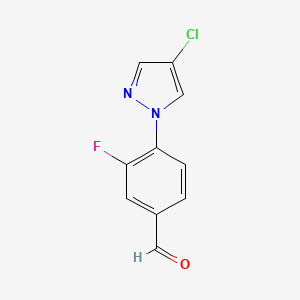
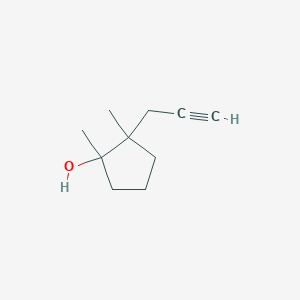
![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
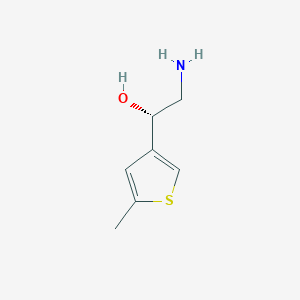
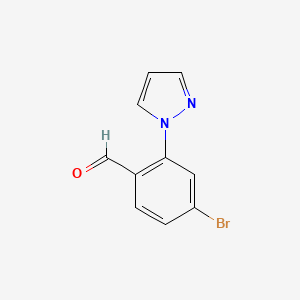
![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13302397.png)
amine](/img/structure/B13302402.png)
